molecular formula C6H9ClO2S B13217706 Bicyclo[3.1.0]hexane-2-sulfonyl chloride

Bicyclo[3.1.0]hexane-2-sulfonyl chloride

Cat. No.: B13217706
M. Wt: 180.65 g/mol
InChI Key: GOMVUZADOTZKOC-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a specialized chemical reagent featuring a high-energy, fused cyclopropane ring system. This unique bicyclic scaffold, known as a (N)-methanocarba ring when used as a nucleoside surrogate, imparts significant conformational restriction and is a valuable building block in medicinal chemistry and drug discovery . The central bond in the bicyclo[3.1.0]hexane framework is highly strained, with an estimated strain energy of approximately 64 kcal mol⁻¹, which makes it a versatile substrate for strain-release reactions and the synthesis of complex molecular architectures . The reactive sulfonyl chloride group allows this compound to be readily functionalized, making it an ideal intermediate for creating sulfonamides, sulfonate esters, and other derivatives for probing biological systems . Researchers value this scaffold for its application in developing potent and selective ligands for therapeutic targets. Specifically, the bicyclo[3.1.0]hexane core is a key motif in the synthesis of adenosine A3 receptor ligands, which are promising targets for treating inflammation and cancer . The three-dimensional structure provided by this core helps improve binding affinity and metabolic stability compared to more flexible scaffolds. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2-sulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2

InChI Key

GOMVUZADOTZKOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexane-2-sulfonyl chloride can be synthesized through a series of chemical reactions involving cyclopropenes and aminocyclopropanes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of photoredox catalysts and controlled irradiation conditions are crucial for achieving efficient production .

Scientific Research Applications

Bicyclo[3.1.0]hexane derivatives have a variety of applications, especially in the pharmaceutical industry, due to their potential as therapeutic agents and building blocks for synthesizing complex molecules .

Pharmaceutical Applications

Bicyclo[3.1.0]hexane derivatives are utilized in the creation of metabotropic glutamate receptor (mGluR) modulators, which are useful in treating psychiatric and neurological disorders . These disorders include schizophrenia, anxiety, depression, bipolar disorder, epilepsy, drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, dyskinesia, cerebral ischemia, cerebral failure, myelopathy, and head trauma .

Specifically, functionalized bicyclo[3.1.0]hexane derivatives can act as mGluR modulators . These compounds affect glutamate receptors, which play a critical role in the mammalian central nervous system (CNS) by modulating various physiological processes such as learning, memory, motor control, and sensory perception .

Examples of pharmaceutical applications:

  • mGluR Modulators: Bicyclo[3.1.0]hexane derivatives are used in the synthesis of mGluR agonists .
  • Prodrugs: Ester derivatives of 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid act as prodrugs, enhancing oral administration and increasing in vivo exposure of the parent compound .
  • Orexin Receptor Antagonists: 3-aza-bicyclo[3.1.0]hexane derivatives function as non-peptide antagonists of human orexin receptors, which could be used in the treatment of eating, drinking, and sleep disorders, as well as cognitive dysfunctions in psychiatric and neurological disorders .
  • A3 Receptor Ligands: Bicyclo[3.1.0]hexane-based nucleosides have been synthesized and assessed for their P1 receptor affinities .

Chemical Synthesis

Bicyclo[3.1.0]hexane derivatives are valuable building blocks in chemical synthesis, serving as isosteres for benzene and cycloalkanes . They are used to create a variety of compounds with applications in diverse fields .

Key applications in chemical synthesis:

  • Isosteres: Bicyclo[3.1.0]alkanes can serve as replacements for benzene and cycloalkanes in various chemical structures .
  • Enolate Alkylation: They are used in intramolecular enolate alkylation to produce cis-isomeric 1,4-disubstituted bicyclo[3.1.0]hexane derivatives .
  • Radical Aziridination: Allylic sulfamoyl azides can undergo intramolecular radical aziridination to form bicyclo[3.1.0]hexane derivatives .
  • Building Blocks: Used as a starting point for the synthesis of steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, and coating resins .

Tables of compounds

Compound typeFormulaApplication
2-amino-6-fluorobicyclo[3.1.0]hexane derivativesSee patent US6333428mGluR agonists
2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic ester derivativeFormula [I] with R1 or R2 = H or C1-10 alkyl, C2-10 alkenyl, etc.Prodrug for treating psychiatric disorders (schizophrenia, anxiety, depression, bipolar disorder, epilepsy) and neurological diseases (Alzheimer's, Parkinson's, etc.)
3-aza-bicyclo[3.1.0]hexane derivativesFormula (I) with X = C(O) or SO2Non-peptide antagonists of human orexin receptors for treating eating, drinking, and sleep disorders

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Bicyclo[3.1.0]hexane-2-sulfonyl chloride Not explicitly provided C₆H₈ClO₂S ~180.64 (estimated) Strained [3.1.0] bicyclic core; sulfonyl chloride at C2
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride 2225142-06-1 C₅H₈ClNO₂S 181.64 Nitrogen-containing bicyclo[2.1.1] system; sulfonyl chloride at bridgehead
Bicyclo[4.1.0]heptane-2-sulfonyl chloride 1850192-23-2 C₇H₁₁ClO₂S 194.68 Larger [4.1.0] bicyclic ring; sulfonyl chloride at C2
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride 1862866-81-6 C₉H₁₅ClO₂S 222.74 Extended [2.2.2] bicyclic system; methanesulfonyl chloride substituent

Key Observations :

  • Ring Strain : The [3.1.0]hexane system exhibits higher angular strain compared to the [4.1.0]heptane and [2.2.2]octane derivatives, influencing reactivity in nucleophilic substitutions .
  • Functionalization : The azabicyclo[2.1.1]hexane variant includes a nitrogen atom, enabling hydrogen bonding and diverse pharmacophore integration .

Biological Activity

Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its reactivity, interactions with biological targets, and implications for therapeutic applications.

Structural Characteristics

This compound is characterized by a bicyclic structure that includes a sulfonyl chloride functional group at the second carbon position. This structural arrangement contributes to its reactivity, allowing it to interact with various biological molecules, including proteins and enzymes.

Structural Feature Description
Bicyclic FrameworkTwo fused cyclopropane rings
Functional GroupSulfonyl chloride at C2

The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications that significantly alter enzyme activity and protein function, suggesting potential applications in drug design and development.

Key Reactions

  • Covalent Bond Formation: The sulfonyl chloride can react with amines and alcohols, leading to the formation of sulfonamides and other derivatives.
  • Enzyme Inhibition: Studies indicate that bicyclo[3.1.0]hexane derivatives can inhibit specific enzymes, thereby influencing metabolic pathways.

Biological Activity Studies

Recent research has focused on the biological activity of bicyclo[3.1.0]hexane derivatives, particularly their role as ligands for various receptors.

Case Study: Adenosine A3 Receptor Ligands

A study explored bicyclo[3.1.0]hexane-based nucleosides as ligands for the adenosine A3 receptor (A3AR), which is implicated in inflammation and cancer treatment. The most potent derivative exhibited a Ki value of 0.38 μM, demonstrating moderate affinity for A3AR and high selectivity over other receptor subtypes .

Interaction with Biological Targets

The interactions of this compound with biological targets have been characterized through various assays:

  • Radioligand Binding Studies: These studies evaluate the binding affinities of synthesized derivatives to receptors.
  • Functional Assays: Testing for off-target effects in assays related to P2Y receptors demonstrated specificity of certain derivatives .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of biologically active compounds.

Potential Therapeutic Uses

  • Inflammation and Cancer Treatment: Due to its selective interaction with A3AR, compounds derived from bicyclo[3.1.0]hexane may be developed as therapeutic agents targeting inflammatory conditions and cancers.
  • Drug Development: The reactivity of the sulfonyl chloride group makes it a valuable building block for synthesizing new drug candidates.

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